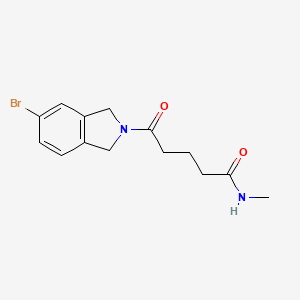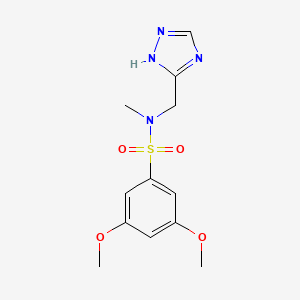![molecular formula C13H11ClN2O2 B6623027 [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate, also known as CPEC, is a chemical compound that has attracted attention in the scientific community due to its potential applications in drug discovery and development. CPEC is a pyridine derivative that exhibits a unique chemical structure and properties, making it a promising candidate for various scientific research applications. In
作用機序
The mechanism of action of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the activity of various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has been reported to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate in lab experiments is its high purity and stability, making it a reliable and consistent reagent. Additionally, [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate. One area of interest is the development of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate-based therapeutics for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate's potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate and its potential applications in drug discovery and development.
Conclusion
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate is a promising chemical compound that has potential applications in drug discovery and development. Its unique chemical structure and properties make it a versatile tool for studying various cellular processes, and its wide range of biological activities make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate and its potential applications in the field of medicine.
合成法
The synthesis of [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate involves the reaction of 5-chloro-2-pyridineethanol with pyridine-4-carboxylic acid in the presence of a dehydrating agent. The resulting product is purified through recrystallization, yielding a white crystalline powder with a melting point of 138-140°C. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate.
科学的研究の応用
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. [(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate has also been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(12-3-2-11(14)8-16-12)18-13(17)10-4-6-15-7-5-10/h2-9H,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODRJQJEGBLDQC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)OC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)OC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)

![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)
![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)


![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)

![4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)